molecular formula C18H19N3O2 B12600959 N-(2-(6-Methoxy-2-phenylimidazo[1,2-a]pyridin-3-yl)ethyl)acetamide CAS No. 877382-04-2

N-(2-(6-Methoxy-2-phenylimidazo[1,2-a]pyridin-3-yl)ethyl)acetamide

Cat. No.: B12600959
CAS No.: 877382-04-2
M. Wt: 309.4 g/mol
InChI Key: PFEVVGKALCRUNC-UHFFFAOYSA-N
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Description

The compound with the identifier “CID 11702296” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 11702296 involves multiple steps, each requiring specific reaction conditions. The synthetic routes typically include:

    Initial Formation: The starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure of the compound.

    Functional Group Modification: Various functional groups are introduced or modified through reactions such as halogenation, alkylation, or acylation.

    Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of CID 11702296 is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves:

    Batch Processing: Large quantities of starting materials are processed in batches, with careful control of temperature, pressure, and reaction time.

    Continuous Flow Systems: For more efficient production, continuous flow systems may be employed, allowing for constant production and better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

CID 11702296 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

CID 11702296 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which CID 11702296 exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.

Properties

CAS No.

877382-04-2

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

N-[2-(6-methoxy-2-phenylimidazo[1,2-a]pyridin-3-yl)ethyl]acetamide

InChI

InChI=1S/C18H19N3O2/c1-13(22)19-11-10-16-18(14-6-4-3-5-7-14)20-17-9-8-15(23-2)12-21(16)17/h3-9,12H,10-11H2,1-2H3,(H,19,22)

InChI Key

PFEVVGKALCRUNC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=C(N=C2N1C=C(C=C2)OC)C3=CC=CC=C3

Origin of Product

United States

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